
KI696 isomer
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Overview
Description
KI696 isomer is a high-affinity probe that disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2). This compound is known for its potent and selective inhibition of the KEAP1/NRF2 interaction, which plays a crucial role in cellular defense mechanisms against oxidative stress .
Preparation Methods
The synthesis of KI696 isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
KI696 isomer undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
KI696 isomer has a wide range of scientific research applications, including:
Chemistry: It is used as a probe to study the KEAP1/NRF2 interaction and its role in oxidative stress response.
Biology: this compound is utilized in cellular studies to investigate the regulation of NRF2 and its downstream targets.
Medicine: The compound has potential therapeutic applications in diseases related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and cancer.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting the KEAP1/NRF2 pathway
Mechanism of Action
KI696 isomer exerts its effects by binding to the Kelch domain of KEAP1, thereby preventing the interaction between KEAP1 and NRF2. This inhibition leads to the stabilization and nuclear translocation of NRF2, which subsequently activates the transcription of antioxidant response element (ARE)-dependent genes. These genes play a crucial role in cellular defense against oxidative stress and inflammation .
Comparison with Similar Compounds
KI696 isomer is unique in its high affinity and selectivity for the KEAP1/NRF2 interaction. Similar compounds include:
ML334: A transmembrane and potent NRF2 activator that inhibits KEAP1/NRF2 protein interactions.
Sulforaphane: Derived from cruciferous vegetables, it has shown anticancer and cardioprotective activities by activating NRF2.
Brusatol: A natural product that inhibits NRF2 and has been studied for its potential therapeutic applications
This compound stands out due to its specific targeting of the KEAP1 Kelch domain and its high affinity, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(3R)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNGJXBUEQNFBQ-XMSQKQJNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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